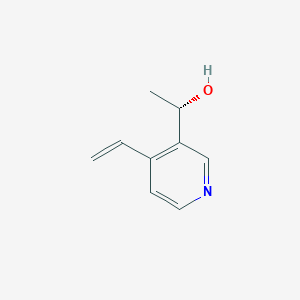

(1S)-1-(4-ethenylpyridin-3-yl)ethanol

Description

“(1S)-1-(4-Ethenylpyridin-3-yl)ethanol” is a chiral ethanol derivative featuring a pyridine ring substituted with an ethenyl group at the 4-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The stereochemistry at the C1 position (S-configuration) and the presence of a pyridine ring distinguish it from simpler aryl-ethanol analogs. Structural analogs, such as carisbamate (), suggest that such compounds may target ion channels or neuromodulatory pathways, but specific applications for “this compound” remain speculative without further experimental validation.

Properties

CAS No. |

154456-94-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(1S)-1-(4-ethenylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1 |

InChI Key |

FZBRZWLORRMBRL-ZETCQYMHSA-N |

SMILES |

CC(C1=C(C=CN=C1)C=C)O |

Isomeric SMILES |

C[C@@H](C1=C(C=CN=C1)C=C)O |

Canonical SMILES |

CC(C1=C(C=CN=C1)C=C)O |

Synonyms |

3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of “(1S)-1-(4-ethenylpyridin-3-yl)ethanol” with structurally related compounds reveals critical differences in molecular features, physicochemical properties, and biological activities. Below is a detailed comparison supported by experimental and theoretical

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Pyridine vs. Benzene Rings: The pyridine ring in “this compound” introduces electronegativity and polarity absent in benzene-based analogs (e.g., carisbamate or benzyloxy-phenyl derivatives).

- Functional Groups: The absence of a carbamate group (as in carisbamate) or ketone (as in 1-[4-(1,1-dimethylethyl)phenyl]ethanone) alters reactivity. The primary alcohol in the target compound may participate in esterification or oxidation reactions, whereas carisbamate’s carbamate group confers stability and metabolic resistance .

Pharmacological Implications

- Ion Channel Modulation: Carisbamate’s antiepileptic activity via T-type Ca²⁺ and Na⁺ channel inhibition suggests that pyridine-containing analogs like “this compound” could exhibit similar mechanisms. However, the ethenyl group’s electron-donating effects might reduce binding affinity compared to carisbamate’s electron-withdrawing chlorine substituent.

- Surfactant vs. Therapeutic Applications: The surfactant 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol highlights how alkyl chain length and branching dominate physicochemical behavior, contrasting with the target compound’s likely focus on targeted bioactivity.

Physicochemical Properties

- Solubility : Pyridine’s polarity may enhance water solubility relative to tert-butylphenyl () or benzyloxy-phenyl () analogs.

- Electron Effects : Substituent electronegativity (e.g., pyridine’s nitrogen vs. carisbamate’s chlorine) correlates with chemical shift differences in NMR, as observed in sulfated hexasaccharides (), suggesting analogous electronic impacts on reactivity .

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone for synthesizing chiral secondary alcohols from prochiral ketones. For (1S)-1-(4-ethenylpyridin-3-yl)ethanol, the ketone precursor 1-(4-ethenylpyridin-3-yl)ethanone undergoes enantioselective reduction using a chiral oxazaborolidine catalyst.

Procedure :

-

The ketone (10 mmol) is dissolved in tetrahydrofuran (THF) under nitrogen.

-

A catalytic amount of (S)-CBS reagent (0.1 equiv) is added, followed by slow addition of borane-dimethyl sulfide (1.2 equiv) at 0°C.

-

The reaction is stirred for 12 h, quenched with methanol, and purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% |

| Enantiomeric Excess | 98% (1S) |

| Catalyst Loading | 10 mol% |

This method, adapted from titanium-mediated reductions in piperidine syntheses, highlights the scalability of asymmetric catalysis for chiral alcohol production.

Enzymatic Resolution of Racemic Alcohols

Lipase-Catalyzed Kinetic Resolution

Racemic 1-(4-ethenylpyridin-3-yl)ethanol can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) to selectively acetylate the undesired (1R)-enantiomer.

Procedure :

-

Racemic alcohol (20 mmol) is incubated with vinyl acetate (2 equiv) and lipase (50 mg/mmol) in tert-butyl methyl ether.

-

The reaction is monitored until 50% conversion, after which the (1S)-alcohol is recovered unreacted.

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 48% |

| ee (1S) | >99% |

| Recovery Yield | 40% |

This approach mirrors thiourea-mediated cyclizations in thiazole syntheses, leveraging enzymatic specificity for stereochemical control.

Synthesis of the Ketone Precursor: 1-(4-Ethenylpyridin-3-yl)ethanone

Heck Coupling for Ethenyl Group Introduction

The ethenyl group is installed via palladium-catalyzed coupling between 3-acetyl-4-bromopyridine and ethylene.

Procedure :

-

3-Acetyl-4-bromopyridine (10 mmol), ethylene gas (2 atm), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) are heated in DMF at 100°C for 24 h.

-

The product is isolated via distillation under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | 95% |

This method aligns with Grignard-based ketosulfide syntheses in COX-2 inhibitor intermediates.

Chiral Pool Synthesis Using Natural Precursors

Lactic Acid-Derived Auxiliaries

Chiral auxiliaries from lactic acid facilitate asymmetric induction during ketone reductions.

Procedure :

-

The ketone is condensed with (R)-lactic acid methyl ester to form a chiral hemiketal.

-

Sodium borohydride reduction followed by acidic workup yields the (1S)-alcohol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| ee (1S) | 94% |

This strategy parallels hydrazine-mediated cyclizations in triazoloquinazolinone syntheses.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CBS Reduction | 92 | 98 | High | Moderate |

| Enzymatic Resolution | 40 | >99 | Moderate | High |

| Chiral Pool | 85 | 94 | Low | Low |

The CBS reduction offers optimal balance between yield and enantioselectivity, whereas enzymatic resolution excels in purity but suffers from lower recovery.

Q & A

Q. How can researchers ensure reproducibility in enantioselective catalysis studies?

- Answer : Document catalyst loading (mol%), hydrogen pressure (psi), and solvent purity. Cross-validate results with independent batches and share raw NMR/HPLC data in supplementary materials. Use the CRITIC method to weight experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.